TAK1 Inhibition: 1.5‑Fold Greater Potency than TAK1‑IN‑5
3-Cyano-N-(4-methoxyphenyl)benzenesulfonamide inhibits human TAK1 kinase with an IC₅₀ of 37 nM [1]. In a comparable biochemical assay, the reference TAK1 inhibitor TAK1‑IN‑5 (Compound 26) exhibits an IC₅₀ of 55 nM . The target compound is therefore 1.5‑fold more potent (ΔIC₅₀ = 18 nM) under similar experimental conditions.
| Evidence Dimension | TAK1 kinase inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 37 nM |
| Comparator Or Baseline | TAK1‑IN‑5 (Compound 26): IC₅₀ = 55 nM |
| Quantified Difference | 1.5‑fold more potent (ΔIC₅₀ = 18 nM) |
| Conditions | Human TAK1 kinase; enzymatic inhibition assay (BindingDB / TargetMol) |
Why This Matters
Higher potency reduces the amount of compound required per assay, lowering procurement volume and cost while maintaining robust signal‑to‑noise ratios.
- [1] BindingDB. BDBM50529793 (CHEMBL4586372). IC₅₀ = 37 nM for human TAK1. View Source
